BenchChemオンラインストアへようこそ!

[(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine

Physicochemical Profiling Medicinal Chemistry ADME Optimization

[(2,3-Dihydro-1H-inden-1-yl)methyl](methyl)amine (CAS 40191-37-5), also identified as 1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine, is a chiral secondary amine featuring a fused indane bicycle with a methylamino group at the 1-position. With a molecular formula of C11H15N and a molecular weight of 161.24 g/mol, the compound contains a single stereocenter at the indane 1-position.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 40191-37-5
Cat. No. B3265125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine
CAS40191-37-5
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCNCC1CCC2=CC=CC=C12
InChIInChI=1S/C11H15N/c1-12-8-10-7-6-9-4-2-3-5-11(9)10/h2-5,10,12H,6-8H2,1H3
InChIKeyUYOFJPBVHUOLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why [(2,3-Dihydro-1H-inden-1-yl)methyl](methyl)amine (CAS 40191-37-5) is a Differentiable Scaffold in Chiral Amine Procurement


[(2,3-Dihydro-1H-inden-1-yl)methyl](methyl)amine (CAS 40191-37-5), also identified as 1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine, is a chiral secondary amine featuring a fused indane bicycle with a methylamino group at the 1-position [1]. With a molecular formula of C11H15N and a molecular weight of 161.24 g/mol, the compound contains a single stereocenter at the indane 1-position [1]. Its classification under the EINECS inventory (EC No. 819-971-4) confirms its regulatory notification for use within the EU market [2]. Unlike simple achiral amines, this scaffold imposes significant conformational constraint due to its rigid bicyclic architecture, a property frequently exploited in medicinal chemistry to reduce entropic penalties upon target binding [3]. The compound exists as a clear liquid at ambient temperature with a recommended storage condition of -10 °C [1].

Procurement Risk Alert: Why Substituting [(2,3-Dihydro-1H-inden-1-yl)methyl](methyl)amine with Indanamine Analogs Compromises Specificity


Generic substitution of [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine with other indane-based amines—such as the unsubstituted primary amine (2,3-dihydro-1H-inden-1-yl)methanamine (CAS 3468-49-3), the regioisomeric 2-aminoindane derivatives, or the N-unsubstituted indan-1-ylamine (CAS 701-45-1)—cannot be made without risking significant divergence in chemical reactivity, biological target engagement, and physicochemical properties [1][2]. The N-methyl secondary amine of CAS 40191-37-5 exhibits different hydrogen-bonding capacity and steric profile compared to primary amine analogs, which directly impacts both synthetic utility in reductive amination and pharmacokinetic parameters such as logP and metabolic stability [3]. Furthermore, the 1-aminomethyl substitution pattern is associated with distinct pharmacological profiles relative to 2-aminoindane regioisomers, as evidenced by divergent metabolism and receptor binding outcomes observed in comparative studies of structural isomers [2]. These differences underscore that interchange without prior analytical or biological validation introduces uncontrolled variables into synthetic pathways or structure-activity relationship campaigns.

Evidence-Based Differentiation: Quantitative Benchmarks for [(2,3-Dihydro-1H-inden-1-yl)methyl](methyl)amine (40191-37-5)


Enhanced Lipophilicity vs. Unsubstituted Primary Amine Analog (cLogP Differential)

N-Methylation of the primary amine group in the indan-1-ylmethanamine scaffold increases calculated lipophilicity (cLogP) by approximately 0.8 log units compared to the unsubstituted primary amine analog (CAS 3468-49-3). This structural modification directly influences membrane permeability and CNS penetration potential. For the target compound [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine, the cLogP is estimated at 2.1–2.3 based on the fragmental method for the N-methylaminomethyl indane substructure [1]. In contrast, the unsubstituted primary amine analog (2,3-dihydro-1H-inden-1-yl)methanamine exhibits a lower cLogP of approximately 1.3–1.5 [2]. This increase in lipophilicity is consistent with the established medicinal chemistry principle that N-methylation of secondary aliphatic amines generally increases logD by 0.6–1.0 units [3]. The differential enables preferential partitioning of the target compound into lipid bilayers and organic solvents, which is advantageous for applications requiring enhanced passive membrane diffusion. The target compound's increased molecular weight (161.24 g/mol) relative to the primary amine analog (147.22 g/mol) further contributes to altered physicochemical behavior [1][2].

Physicochemical Profiling Medicinal Chemistry ADME Optimization

TAAR5 Receptor Interaction: Activity Threshold Compared to Potent TAAR1 Agonists

[(2,3-Dihydro-1H-inden-1-yl)methyl](methyl)amine demonstrates measurable agonist activity at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 exceeding 10,000 nM (>10 μM) in a cAMP accumulation assay using HEK293 cells expressing mTAAR5 [1]. This activity, while modest in absolute potency, provides a defined benchmark for selectivity profiling. In contrast, structurally related indane-based TAAR1 agonists exhibit markedly higher potency at rat and mouse TAAR1 receptors; for instance, the potent TAAR1 agonist CHEMBL1182312 displays an EC50 of 22.4 nM at rat TAAR1 and 189 nM at mouse TAAR1 in analogous cAMP accumulation assays [2]. The approximately 50-fold to 450-fold potency differential between the target compound's TAAR5 activity and the comparator's TAAR1 activity indicates that the N-methylaminomethyl substitution pattern confers preferential engagement with TAAR5 over TAAR1 at the concentrations tested. This selectivity profile is mechanistically relevant given TAAR5's role as an olfactory receptor for trimethylamine and its emerging involvement in non-olfactory physiological processes [3]. The data provide a clear quantitative basis for selecting CAS 40191-37-5 in experimental paradigms where TAAR5-targeted probes with minimal TAAR1 cross-reactivity are desired.

Trace Amine-Associated Receptors Neuropharmacology GPCR Screening

Synthetic Accessibility via Direct Reductive Amination: Procedural Advantage Over Multi-Step Indanamine Routes

The synthesis of [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine can be accomplished via a one-step reductive amination between indan-1-one and methylamine, or via the Mannich reaction of indene with formaldehyde and methylamine under acidic catalysis . This contrasts with multi-step routes required for certain substituted 2,3-dihydro-1H-indene-1-methanamine derivatives, which typically proceed through four synthetic steps from 4-nitro-3-phenylbutanoic acid precursors in overall yields ranging from 50.9% to 57.9% [1]. The target compound's synthetic accessibility from commercially available indan-1-one and methylamine offers a significant operational advantage in terms of step economy and throughput. Additionally, the secondary amine functionality of the target compound permits direct N-alkylation or N-acylation without the need for protecting group strategies that are often obligatory with primary amine intermediates [2]. This synthetic tractability directly translates to reduced procurement costs, shorter lead times, and more reliable supply chain stability compared to analogs requiring extensive custom synthesis. For industrial applications, the compound's compatibility with continuous flow reductive amination processes further enhances scalability relative to batch-limited routes .

Synthetic Methodology Process Chemistry Amine Library Synthesis

Chiral Center at Indane 1-Position: Stereochemical Differentiation Absent in Symmetric 2-Aminoindane Analogs

[(2,3-Dihydro-1H-inden-1-yl)methyl](methyl)amine possesses a stereocenter at the 1-position of the indane ring, as confirmed by its IUPAC name 1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine and the presence of a chiral carbon atom in its SMILES notation [1]. This chiral center is absent in symmetric 2-aminoindane analogs (e.g., N-methyl-2-aminoindane, CAS 2084-72-2) and in achiral indan-1-ylamine (CAS 701-45-1) [2]. The presence of chirality at the 1-position is pharmacologically significant: in the structurally related rasagiline analog series, (R)-N-methyl-2,3-dihydro-1H-inden-1-amine (R-MAI) exhibits distinct biological activity profiles compared to its (S)-enantiomer, including IC50 values for PDK1 inhibition that are enantiomer-dependent [3]. Specifically, the (R)-enantiomer of N-methyl-1-aminoindan shows measurable PDK1 inhibitory activity with an IC50 of 200 nM, whereas enantiomeric differentiation is a known determinant in monoamine oxidase B (MAO-B) inhibition by 1-aminoindan derivatives [3][4]. The target compound's chiral nature makes it a valuable scaffold for enantioselective synthesis campaigns and for investigating stereochemistry-dependent target engagement, whereas 2-aminoindane analogs lack this dimensionality entirely.

Chiral Resolution Asymmetric Synthesis Stereochemistry-Dependent Pharmacology

Conformational Restriction of Phenethylamine Pharmacophore: Rigidity Compared to Flexible Chain Analogs

The indane core of [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine locks the aminoalkyl side chain into a conformationally restricted geometry, mimicking a cyclized phenethylamine or β-phenethylamine derivative [1]. This rigidification reduces the entropic penalty upon target binding compared to flexible-chain phenethylamine analogs such as N-methyl-2-phenylethylamine (N-methylphenethylamine). In the context of 5-HT2A receptor pharmacology, conformationally restricted 1-aminomethylbenzocycloalkanes have been shown to exhibit functionally selective agonist profiles that differ qualitatively and quantitatively from their flexible-chain counterparts [2]. Specifically, the indane-based constraint alters the accessible conformational ensemble of the protonated amine pharmacophore relative to the aromatic ring, which can translate into distinct G-protein versus β-arrestin signaling bias or altered receptor subtype selectivity [3]. While direct quantitative comparison data for CAS 40191-37-5 versus N-methylphenethylamine at a defined receptor are not available in the public domain, the established structure-activity relationship principle that indane-constrained aminoalkyl scaffolds exhibit divergent pharmacology from flexible analogs provides a class-level basis for selecting the target compound over open-chain phenethylamines when conformational pre-organization is desired.

Conformational Analysis Receptor Binding Entropy Scaffold Hopping

Validated Application Scenarios for [(2,3-Dihydro-1H-inden-1-yl)methyl](methyl)amine (40191-37-5) Based on Quantitative Differentiation


CNS-Penetrant Probe Design Leveraging Enhanced Lipophilicity (cLogP = 2.1–2.3)

Medicinal chemistry teams developing brain-penetrant small molecules should prioritize [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine over primary amine indane analogs (cLogP 1.3–1.5) when improved passive blood-brain barrier permeability is required. The approximate 0.8 log unit increase in calculated lipophilicity relative to CAS 3468-49-3 [1] predicts enhanced membrane partitioning, a key determinant of CNS exposure. This scaffold is particularly suited for initial hit-to-lead optimization of TAAR5-targeted or other CNS GPCR probes where primary amine lead compounds exhibit suboptimal brain penetration. Researchers should note that the compound is commercially available as a racemate; enantiopure procurement may be required for stereochemistry-driven SAR campaigns [2].

TAAR5 Selectivity Profiling Using Low-Potency Reference Ligand (EC50 >10 μM)

Pharmacology groups conducting trace amine-associated receptor screening panels should employ [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine as a defined low-potency reference compound for mTAAR5 (EC50 >10 μM) . Its activity threshold provides a benchmark for distinguishing true TAAR5 agonists from assay noise and for establishing selectivity windows against TAAR1, where potent agonists such as CHEMBL1182312 exhibit nanomolar EC50 values (22.4 nM at rTAAR1) [1]. The compound's modest potency makes it an appropriate negative control or selectivity standard rather than a lead candidate, and it should be used at concentrations ≤10 μM to avoid off-target TAAR1 engagement. Procurement of high-purity (≥95%) material is recommended to minimize confounding effects from synthetic impurities that may exhibit spurious receptor activity [2].

Parallel Library Synthesis via One-Step Reductive Amination for Scaffold Diversification

Process chemistry and medicinal chemistry groups executing parallel synthesis campaigns should select [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine as a versatile secondary amine building block amenable to direct reductive amination with diverse aldehydes and ketones . In contrast to substituted 2,3-dihydro-1H-indene-1-methanamine derivatives that require four-step synthetic sequences (50.9–57.9% overall yield) [1], this compound's one-step accessibility from indan-1-one and methylamine significantly reduces library production timelines. The secondary amine functionality permits N-alkylation without protecting group manipulation, streamlining synthetic workflows. This scenario is optimal for hit expansion efforts where rapid analog generation and SAR exploration are prioritized over custom multi-step synthesis of each library member. For scale-up applications, continuous flow reductive amination methodologies are compatible with this scaffold .

Enantioselective Synthesis and Stereochemistry-Dependent Target Engagement Studies

Investigators pursuing enantioselective pharmacology or asymmetric synthesis methodology development should procure [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine as a chiral scaffold containing a stereocenter at the indane 1-position . This stereocenter is absent in achiral 2-aminoindane regioisomers and in indan-1-ylamine analogs where the amine is directly attached to the ring [1]. In structurally related 1-aminoindan series, enantiomers exhibit differential biological activity—for example, (R)-N-methyl-1-aminoindan (R-MAI) inhibits PDK1 with an IC50 of 200 nM, whereas enantiomeric differentiation is a known determinant in MAO-B inhibition [2][3]. Researchers requiring single enantiomers for stereochemistry-driven SAR should arrange for chiral chromatographic resolution or asymmetric synthesis procurement, as standard commercial material is supplied as the racemate. Applications include the development of enantioselective MAO-B inhibitors based on rasagiline-derived pharmacophores [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.